![molecular formula C25H21ClN2O B389348 11-(2-クロロフェニル)-3-フェニル-2,3,4,5,10,11-ヘキサヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オン CAS No. 298688-12-7](/img/structure/B389348.png)

11-(2-クロロフェニル)-3-フェニル-2,3,4,5,10,11-ヘキサヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

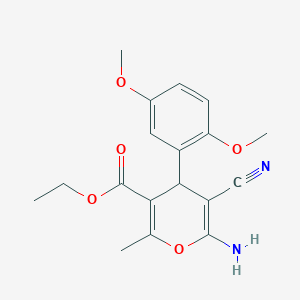

11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C25H21ClN2O and its molecular weight is 400.9g/mol. The purity is usually 95%.

BenchChem offers high-quality 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗増殖活性

ジベンゾ[b,e][1,4]ジアゼピン-1-オン誘導体は合成され、さまざまなヒト癌細胞株に対する抗増殖活性について評価されています。 一部の化合物は、低マイクロモル範囲のIC50値で強力な腫瘍増殖阻害を示しました .

合成方法

ヘキサヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オンの合成を再検討し、求電子試薬と3-[(2-アミノフェニル)アミノ]ジケトンのカルボニル化反応のための触媒なしの方法を確立するための研究が行われています .

ケモセンサー

特定の誘導体は、Cd2+などの金属カチオンに対して効果的かつ選択的な蛍光ケモセンサーであることが判明しています。 このアプリケーションは、環境モニタリングと重金属の検出において重要です .

不安解消薬

要求された特定の化合物とは直接関係ありませんが、ベンゾジアゼピン誘導体は不安の治療に広く使用されています。 新しい誘導体の研究は、潜在的に新しい不安解消薬の開発につながる可能性があります .

結晶構造解析

これらの化合物の特性と潜在的な用途を理解するために重要な、ヘテロ環式縮合ベンゾジアゼピン環系の結晶構造に関する報告があります .

新しい合成経路

ジベンゾ[b,e][1,4]ジアゼピン-1-オン誘導体のための新しい合成経路の研究により、潜在的な生物活性を持つ新しい化合物を生成する効率的な多段階プロセスが開発されました .

作用機序

Target of Action

The compound belongs to the class of benzodiazepines . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, contributing to the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . They do this by binding to the GABA_A receptor, increasing the opening frequency of the chloride ion channel and allowing the flow of chloride ions into the neuron . This makes the neuron negatively charged and resistant to excitation .

Biochemical Pathways

Benzodiazepines in general are known to modulate the gabaergic neurotransmission pathway . By enhancing the effects of GABA, benzodiazepines decrease the excitability of neurons, thereby reducing anxiety and seizure activity, inducing sleep, and causing muscle relaxation .

Pharmacokinetics

Benzodiazepines as a class are generally well-absorbed in the gastrointestinal tract and are lipophilic, allowing them to cross the blood-brain barrier . They are metabolized in the liver, primarily by the cytochrome P450 system, and are excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action would be expected to include a decrease in neuronal excitability, leading to the clinical effects of sedation, anxiolysis, muscle relaxation, and anticonvulsant activity . Some benzodiazepines have also been found to have antiproliferative effects against cellular tumors .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, certain benzodiazepines have been found to form different amounts of product in different acidic environments . .

特性

IUPAC Name |

6-(2-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O/c26-19-11-5-4-10-18(19)25-24-22(27-20-12-6-7-13-21(20)28-25)14-17(15-23(24)29)16-8-2-1-3-9-16/h1-13,17,25,27-28H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTHXNWHVDQFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4Cl)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974982 |

Source

|

| Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-02-4 |

Source

|

| Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B389265.png)

![6-(Tert-butyl)-2-({(4-chlorophenyl)[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B389267.png)

![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B389268.png)

![7-amino-5-(3-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B389270.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B389271.png)

![1-[3-methyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-yl]pyrrolidine](/img/structure/B389276.png)

![9-(4-Methoxyphenyl)-6-[4-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389277.png)

![2-{6-METHOXY-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL}ACETIC ACID](/img/structure/B389278.png)

![2,6-ditert-butyl-4-(4-dibenzo[b,d]thien-3-yl-5-phenyl-1H-imidazol-2-yl)phenol](/img/structure/B389279.png)

![[7-(Methoxycarbonyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid](/img/structure/B389281.png)

![ethyl 2-(9-anthrylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389282.png)

![2-(2-bromobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389284.png)

![ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389286.png)